3-(4-chlorophenyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring and pyrimidinone moiety. Key structural elements include:
- A 1,2,4-oxadiazole substituent at position 2, linked via a methylthio bridge. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity .
- The thienopyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as seen in related compounds .
Synthetic routes for analogous thienopyrimidinones often involve microwave-assisted or conventional cyclocondensation, as described for structurally similar derivatives in and .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O2S2/c22-14-6-8-15(9-7-14)26-20(27)18-16(10-11-29-18)23-21(26)30-12-17-24-19(25-28-17)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGYFPYHAAEIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The compound can be characterized by its complex chemical structure which includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a thioether linkage to a 1,2,4-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 333.79 g/mol.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been shown to possess activity against various bacterial strains. A study highlighted that certain pyrimidine derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 25 |
| Compound C | C. albicans | 10 |
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral potential. The compound's structural components suggest it may inhibit viral replication mechanisms. Previous studies have shown that similar compounds can exhibit activity against viruses such as HIV and herpes simplex virus .
Anticancer Activity
The anticancer properties of pyrimidine derivatives are particularly noteworthy. Compounds containing the pyrimidine nucleus have been reported to induce apoptosis in cancer cell lines. For example, a related compound showed significant cytotoxicity against colon carcinoma cells with an IC50 value of 6.2 μM .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HCT-116 (Colon) | Compound X | 6.2 |
| T47D (Breast) | Compound Y | 27.3 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be partially explained through Structure-Activity Relationship (SAR) studies which suggest that modifications to the pyrimidine structure can enhance or diminish biological efficacy. The presence of electron-withdrawing groups like the chlorophenyl moiety has been linked to increased antimicrobial activity .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Chikhalia et al. synthesized various pyrimidine derivatives and evaluated their antibacterial activities. Among these, one derivative exhibited higher antibacterial activity than standard antibiotics such as penicillin .
- Anticancer Evaluation : In another investigation focused on cancer cell lines, compounds similar to the one discussed were tested against multiple cancer types, revealing promising cytotoxic effects particularly in breast and colon cancer models .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in European Journal of Medicinal Chemistry evaluated several thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects against breast cancer cells. The results showed that modifications at the 4-position significantly enhanced anticancer activity, suggesting a promising avenue for further development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the oxadiazole ring system is known to enhance the antimicrobial efficacy of compounds.
Case Study:
In a study published in Journal of Antibiotics, researchers tested various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications led to increased antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that thieno[3,2-d]pyrimidines can modulate inflammatory pathways.
Case Study:
A study reported in Molecular Pharmacology examined the anti-inflammatory effects of thieno[3,2-d]pyrimidine derivatives in animal models of inflammation. The results demonstrated significant reductions in inflammatory markers and pain behavior, supporting further exploration into their therapeutic applications .
Chemical Reactions Analysis
Alkylation Reactions
The thioether (-S-) and nitrogen atoms in the thienopyrimidinone core serve as nucleophilic sites for alkylation. Key findings include:
Reaction Conditions :
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Alkylation occurs at the N3 position of the pyrimidinone ring under basic conditions (KCO) in polar aprotic solvents like DMF .
-
Benzyl halides or substituted benzyl chlorides are common alkylating agents .
Example :
| Alkylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Chlorobenzyl chloride | 3-(4-chlorobenzyl)-derivative | 76 | DMF, KCO, 60°C, 8h |
| p-Methylbenzyl chloride | 3-(4-methylbenzyl)-derivative | 85 | DMF, KCO, 50°C, 8h |
Alkylation enhances solubility and modulates biological activity by introducing hydrophobic groups .
Nucleophilic Substitution at the Thioether Group
The methylthio (-SCH-) linker undergoes nucleophilic displacement with amines or thiols:
Reaction Pathway :
Key Data :
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Substitution with hydrazine hydrate forms hydrazide derivatives (yield: 75%) .
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Reaction with 2-mercaptoacetic acid yields thiazolidinone derivatives (yield: 68–72%) .
a) Oxidation of Thioether to Sulfoxide/Sulfone
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Reagents : Hydrogen peroxide (HO) or m-CPBA.
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Outcome : Sulfoxide formation increases polarity, while sulfones enhance electrophilicity for further reactions.
b) Reduction of Oxadiazole Ring
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Reagents : LiAlH or catalytic hydrogenation.
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Outcome : Converts the 1,2,4-oxadiazole to a diamino intermediate, enabling peptide coupling.
Condensation Reactions
The hydrazide derivative (formed via hydrazine substitution) participates in Schiff base formation:
Applications :
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Schiff bases are precursors for antimicrobial thiazolidinones .
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Cyclization with 2-mercaptoacetic acid forms thiazolidin-4-ones (yield: 65–72%) .
a) Oxadiazole Ring Modification
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Reagents : POCl converts the 4-oxo group to 4-chloro, enabling substitution with thiourea to form 4-thione derivatives .
b) Thienopyrimidine Ring Functionalization
Cross-Coupling Reactions
The 4-chlorophenyl group facilitates palladium-catalyzed couplings:
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Suzuki Coupling : With arylboronic acids to introduce biaryl motifs.
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Buchwald-Hartwig Amination : For N-aryl derivatives.
Comparison with Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives ()
- Compound 19 (): Contains a coumarin-linked thiazolo[4,5-d]pyrimidine core. The coumarin moiety enhances fluorescence properties and may improve DNA-binding affinity compared to the target compound’s simpler thienopyrimidinone core .
- Compound 16 (): Features a 4-methyl-2H-chromen-2-one substituent.
Pyridinone and Chromenone Derivatives ()
- 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one (): Shares the 1,2,4-oxadiazole group but replaces the thienopyrimidinone with a pyridinone core. The trifluoromethoxybenzyl group enhances electron-withdrawing effects, which may improve receptor-binding affinity .
- Chromeno[4,3-d]pyrimidine (): Incorporates a piperidine-phenyl group, increasing basicity and solubility.
Thienopyridine Derivatives ()
- N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine (): Substitutes the pyrimidinone with a pyridine ring and adds a dihydroimidazole group. The imidazole enables intramolecular hydrogen bonding, enhancing conformational rigidity .
Substituent Effects on Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one?
The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:
Thienopyrimidinone Core Formation : Reacting 3-amino-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-thione with phosphorous pentasulfide in xylene under reflux to introduce the thio group .
Oxadiazole Substituent Coupling : Condensing the thiol intermediate with a pre-synthesized 3-phenyl-1,2,4-oxadiazole derivative (e.g., via glacial acetic acid and sodium acetate reflux) to form the thioether linkage .
Purification : Crystallization from DMF or ethanol yields the final product as a pure solid .
Q. How can researchers verify the molecular structure of this compound?
Key analytical methods include:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and spatial arrangement (e.g., mean C–C bond deviation <0.005 Å) .
- NMR Spectroscopy : Confirms proton environments (e.g., aromatic protons from the 4-chlorophenyl and oxadiazole groups).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Xylene for thiolation , glacial acetic acid for oxadiazole coupling , and ethanol/DMF for crystallization .
- Temperature : Reflux conditions (100–120°C) are standard for cyclization and coupling steps .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Polarity Adjustment : Higher polarity solvents (e.g., DMF) enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation (not directly evidenced but inferred from analogous methods in ).
Q. What strategies resolve contradictory bioactivity data in different assays?
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves for kinase inhibition vs. cytotoxicity) .
- Metabolite Profiling : Assess stability in biological media (e.g., HPLC-MS to detect degradation products) .
- Structural Analog Comparison : Test derivatives (e.g., replacing the oxadiazole with triazole) to isolate pharmacophore contributions .
Q. How can computational methods guide the design of derivatives with enhanced target binding?
- Molecular Docking : Predict interactions with target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data .
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-PDA : Detects impurities >0.1% using a C18 column and acetonitrile/water gradient .
- Elemental Analysis : Confirms stoichiometric purity (e.g., %C, %N deviations <0.3%) .
Methodological Challenges & Solutions
Q. How to address low reproducibility in thioether coupling reactions?
- Moisture Control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the thiol group .
- Stoichiometric Precision : Optimize molar ratios (e.g., 1:1.2 thiol:oxadiazole derivative) to minimize side products .
Q. What experimental designs compare substituent effects on biological activity?
- Factorial Design : Vary substituents (e.g., halogens, electron-donating groups) systematically and analyze via ANOVA .
- In Vitro Panel Testing : Screen against related targets (e.g., kinases, GPCRs) to identify selectivity patterns .
Q. How to analyze conflicting crystallographic data for polymorphic forms?
- Powder XRD : Differentiate polymorphs by distinct diffraction patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability variations between forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
